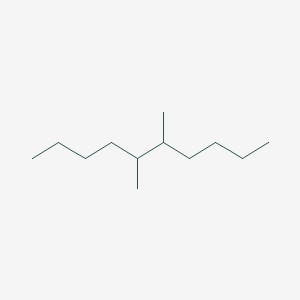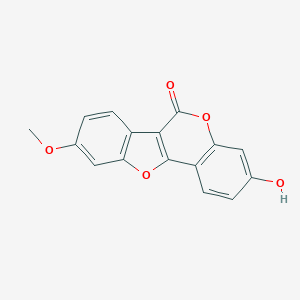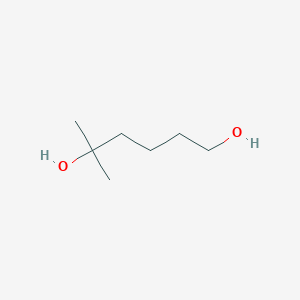
5-Methylhexane-1,5-diol
Übersicht
Beschreibung
5-Methylhexane-1,5-diol is a chemical compound with the molecular formula C7H16O2 . It has a molecular weight of 132.2 and is typically in the form of an oil .
Synthesis Analysis
The synthesis of 1,5-diols, such as 5-Methylhexane-1,5-diol, presents specific challenges which remain unsolved . New strategies and methodologies are being developed to specifically address these challenges .Molecular Structure Analysis
The molecular structure of 5-Methylhexane-1,5-diol contains a total of 24 bonds, including 8 non-H bonds, 4 rotatable bonds, 2 hydroxyl groups, 1 primary alcohol, and 1 tertiary alcohol .Physical And Chemical Properties Analysis
5-Methylhexane-1,5-diol is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Thermal Chemistry and Surface Interactions
- Studies have explored the thermal chemistry of various compounds on Ni(100) surfaces, including 1,6-diiodohexane, 6-bromo-1-hexene, 1,5-hexadiene, and methyl cyclopentane, under ultrahigh vacuum conditions. These studies are significant for understanding surface metallacyclic intermediates and the formation of cyclic products through thermal activation (S. Tjandra & F. Zaera, 1999).
Percutaneous Absorption Enhancer
- Pentane-1,5-diol has been researched for its potential as a percutaneous absorption enhancer in dermatology. This compound has shown effectiveness as a solvent, water-binding substance, antimicrobial agent, and preservative, which could lead to improved dermatological drug formulations (J. Faergemann et al., 2005).
Biotransformation Studies
- Biotransformation of certain monoterpenes like (±)-lavandulol and (±)-tetrahydrolavandulol has been studied using the fungal strain Rhizopus oryzae. This research is crucial for understanding how organisms transform these compounds into hydroxylated or epoxy derivatives (P. P. Daramwar et al., 2012).
Ring-Opening Reactions
- The conversion of 2-methyleneoxetanes into 1,5-dioxaspiro[3.2]hexanes and their subsequent reaction with various nucleophiles has been a subject of interest. These studies help in understanding the selective preparation of functionalized ketones or oxetanes, which are important in organic chemistry (A. Howell & A. Ndakala, 1999).
Hydroisomerization Studies
- The hydroconversion of n-heptane and heptane isomers over different catalysts has been researched, focusing on the influence of acid and metal site concentration on activity and selectivity. These studies are essential for understanding the catalytic processes in hydroisomerization (M. Höchtl et al., 2000).
Metabolism Studies
- The metabolism of 2,5-dimethylhexane in male Fischer 344 rats, which included the formation of various metabolites like diols and hexanoic acids, has been investigated. This research is crucial for understanding the biological processing of such compounds (M. Serve et al., 1991).
Aromatization Mechanisms
- Studies on the aromatization of hydrocarbons, including 3-methylhexanes, have been conducted to understand different ring-closure mechanisms and their effects on product distribution. This is vital for advancements in catalysis and hydrocarbon processing (V. Amir-Ebrahimi & F. G. Gault, 1981).
Chemical Synthesis and Polymerization
- The synthesis of hexanediols, including 1,5-hexanediols, and their applications in the preparation of various derivatives and polymers have been a focus of research. This is important for the development of new materials and chemicals (E. Rudloff, 1958).
Pharmaceutical and Dermatological Applications
- Pentane-1,5-diol has been compared to other diols for use in dermatology, highlighting its efficacy, safety, and desirable pharmaceutical properties. This is important for developing more effective and safer topical pharmaceutical products (Jeanette Jacobsson Sundberg & J. Faergemann, 2008).
Safety And Hazards
The safety information for 5-Methylhexane-1,5-diol includes several hazard statements such as H226, H315, H319, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Relevant Papers There are peer-reviewed papers and technical documents related to 5-Methylhexane-1,5-diol available at Sigma-Aldrich . One paper discusses the use of (3S,5R)-6-(benzyloxy)-3-methylhexane-1,5-diol in the synthesis of certain pheromones .
Eigenschaften
IUPAC Name |
5-methylhexane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2,9)5-3-4-6-8/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFDWQCEHXSMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456460 | |
| Record name | 5-methyl-1,5-hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylhexane-1,5-diol | |
CAS RN |
1462-11-9 | |
| Record name | 5-Methyl-1,5-hexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-1,5-hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylhexane-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





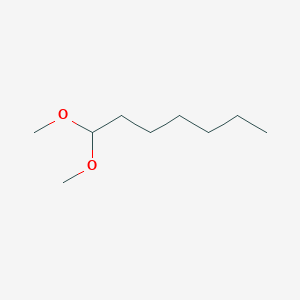

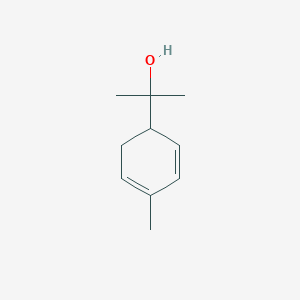
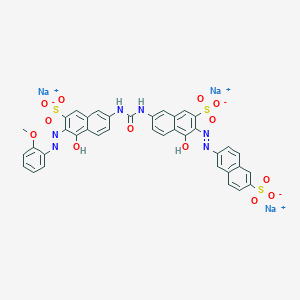

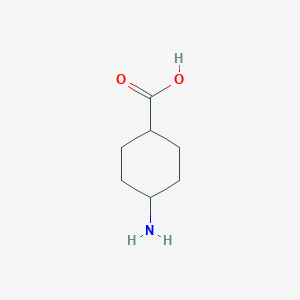
![2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide](/img/structure/B156289.png)

